(-)-Dihydrocarveol

Description

Contextualization within Monoterpenoid Chemistry

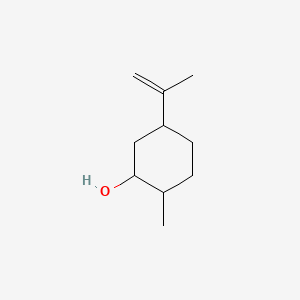

Dihydrocarveol is classified as a p-menthane (B155814) monoterpenoid. foodb.ca Monoterpenoids are a large class of natural products derived from two isoprene (B109036) units, resulting in a C10 hydrocarbon skeleton. The p-menthane framework, a defining feature of dihydrocarveol, consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropenyl (1-methylethenyl) group at positions 1 and 4, respectively. foodb.canp-mrd.org This structure places dihydrocarveol in the same chemical family as other well-known compounds like menthol, limonene (B3431351), and its direct precursor, carvone (B1668592). chemicalbook.com Its chemical formula is C₁₀H₁₈O. Dihydrocarveol is found, either free or esterified, in the essential oils of plants such as various mint species (Mentha), caraway, and black tea. chemicalbook.com

Academic Significance and Research Trajectory

The academic significance of dihydrocarveol stems from several areas. A primary research trajectory involves its role as a key intermediate in the biotransformation and chemical synthesis of other valuable terpenoids. For instance, it is commonly prepared through the reduction of carvone, a process that can yield various stereoisomers of dihydrocarveol depending on the reaction conditions. chemicalbook.com

Structural Isomerism and Stereochemical Considerations

Dihydrocarveol is a chiral molecule with three stereocenters on its cyclohexane ring, leading to a total of 2³ or eight possible stereoisomers. This structural diversity is a central aspect of its chemistry and is typically analyzed in terms of enantiomers and diastereomers. fraterworks.com

The eight stereoisomers exist as four pairs of enantiomers. The most commonly discussed enantiomeric pair relates to the parent dihydrocarveol structure. These are designated as (+)-Dihydrocarveol and (-)-Dihydrocarveol (B1197605), which exhibit opposite optical rotations.

(+)-Dihydrocarveol : This enantiomer has the (1S,2S,5S) or related stereochemical designation. foodb.canih.gov

This compound : This is the enantiomer of the (+) form, with the (1R,2R,5R) configuration. nih.govscbt.com

The specific stereochemistry dictates their interaction with other chiral molecules, including biological receptors, which can lead to different sensory properties and biological activities.

| Property | (+)-Dihydrocarveol | This compound |

| IUPAC Name | (1S,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol | (1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol |

| CAS Number | 22567-21-1 scbt.com | 20549-47-7 scbt.com |

| Synonyms | d-dihydrocarveol nih.gov | l-Dihydrocarveol chemicalbook.com |

| Configuration | (1S,2S,5S) foodb.ca | (1R,2R,5R) nih.gov |

Due to the three chiral centers, four diastereomeric structures are possible, each existing as a pair of enantiomers. These diastereomers differ in the relative spatial orientation of the three substituents on the cyclohexane ring: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the isopropenyl (-C(CH₃)=CH₂) group. The four diastereomers are named dihydrocarveol, isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol. nist.govnist.gov The distinction between them is based on the cis or trans relationship between these substituents.

| Diastereomer | Relationship of Substituents (Relative to Isopropenyl) |

| Dihydrocarveol | Methyl is trans; Hydroxyl is trans |

| Isodihydrocarveol | Methyl is trans; Hydroxyl is cis |

| Neodihydrocarveol | Methyl is cis; Hydroxyl is trans |

| Neoisodihydrocarveol | Methyl is cis; Hydroxyl is cis |

Commercial preparations of dihydrocarveol are often sold as a mixture of these isomers. sigmaaldrich.com

The stereochemistry of dihydrocarveol is intrinsically linked to the conformational preferences of its six-membered ring. Like other substituted cyclohexanes, the dihydrocarveol ring adopts a chair conformation to minimize angular and torsional strain. In this conformation, the three substituents (hydroxyl, methyl, and isopropenyl) can occupy either axial or equatorial positions.

The most stable conformation for any given diastereomer is the one that minimizes steric hindrance, particularly 1,3-diaxial interactions. Generally, larger substituents preferentially occupy the more spacious equatorial positions. The isopropenyl group, being the largest, will strongly favor an equatorial position. The relative stability of the different diastereomers and their individual conformers is therefore determined by the energetic cost of placing the smaller methyl and hydroxyl groups in axial versus equatorial positions.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCZYMFUWVJCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862303 | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless, oily liquid with a spearmint-like odour | |

| Record name | Dihydrocarveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol and most fixed oils; insoluble in water | |

| Record name | Dihydrocarveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921-0.926 | |

| Record name | Dihydrocarveol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

619-01-2, 38049-26-2 | |

| Record name | 1,6-Dihydrocarveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(1-methylethenyl)cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-8-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of Dihydrocarveol

Chemoenzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers a green and efficient route to dihydrocarveol, often achieving high stereoselectivity under mild reaction conditions. These approaches can be broadly categorized into the bioreduction of carvone (B1668592) derivatives using isolated enzymes or whole-cell systems.

The transformation of carvone into dihydrocarveol typically involves a two-step reduction process: first, the reduction of the carbon-carbon double bond in the cyclohexene (B86901) ring to yield dihydrocarvone (B1202640), followed by the reduction of the carbonyl group to form dihydrocarveol.

Ene-reductases (ERs) are key enzymes responsible for the stereoselective reduction of the activated carbon-carbon double bond in α,β-unsaturated carbonyl compounds like carvone. These enzymes, often requiring nicotinamide (B372718) cofactors (NADH or NADPH), catalyze the trans-addition of hydrogen across the double bond, leading to the formation of dihydrocarvones. Various ERs from bacterial and yeast sources have demonstrated high efficiency and selectivity in this transformation. For instance, the ene-reductase LacER from Lactobacillus casei has been shown to reduce (R)-carvone to (2R,5R)-dihydrocarvone with 99% diastereomeric excess (de) lookchem.comresearchgate.netresearchgate.net. Similarly, ERs from Nostoc sp. PCC7120 (NostocER1) expressed in E. coli have achieved high conversions and stereoselectivity for the reduction of (R)-carvone to (2R,5R)-dihydrocarvone researchgate.netnih.gov.

Table 1: Ene-Reductase Catalyzed Reduction of Carvone to Dihydrocarvone

| Microorganism/Enzyme Source | Substrate | Product (Dihydrocarvone) | Conversion (%) | Diastereomeric Excess (de) | Reference |

| Lactobacillus casei (LacER) | (R)-Carvone | (2R,5R)-Dihydrocarvone | >99% | 99% | lookchem.comresearchgate.netresearchgate.net |

| Lactobacillus casei (LacER) | (S)-Carvone | (2R,5S)-Dihydrocarvone | 86% | 86% | lookchem.comresearchgate.netresearchgate.net |

| Nostoc sp. PCC7120 (NostocER1) in E. coli | (R)-Carvone | (2R,5R)-Dihydrocarvone | ≥96% | Not specified | researchgate.netnih.gov |

| Hanseniaspora guilliermondii DBVPG 6790 | (4R)-(-)-Carvone | (1R,4R)-Dihydrocarvone | 62% | 95% | mdpi.com |

| Pseudomonas putida | (–)-Carvone | (1R,4R)-Dihydrocarvone | 95% (84 h) | High | academie-sciences.fracademie-sciences.fr |

| Pseudomonas putida | (+)-Carvone | (1R,4S)-Dihydrocarvone | 84% (82 h) | High | academie-sciences.fracademie-sciences.fr |

Following the reduction of the C=C double bond, the resulting dihydrocarvone is further reduced by carbonyl reductases (CRs) or alcohol dehydrogenases (ADHs) to yield dihydrocarveol. These enzymes catalyze the stereoselective reduction of the ketone group to a secondary alcohol. CRs from sources such as Sporobolomyces salmonicolor (SSCR) and Candida magnolia (CMCR) have been effectively employed for this purpose. For instance, the reduction of (2R,5R)-dihydrocarvone by CMCR or SSCR has yielded (1S,2R,5R)-dihydrocarveol with high conversion (>99%) and excellent de (99%) lookchem.comresearchgate.net. Whole-cell systems often possess endogenous CRs that can carry out this reduction sequentially after the ER-mediated step mdpi.comnih.gov.

Table 2: Carbonyl Reductase Catalyzed Reduction of Dihydrocarvone to Dihydrocarveol

| Microorganism/Enzyme Source | Substrate (Dihydrocarvone) | Product (Dihydrocarveol) | Conversion (%) | Diastereomeric Excess (de) | Reference |

| Candida magnolia (CMCR) | (2R,5R)-Dihydrocarvone | (1S,2R,5R)-Dihydrocarveol | >99% | 99% | lookchem.comresearchgate.net |

| Sporobolomyces salmonicolor (SSCR) | (2R,5R)-Dihydrocarvone | (1S,2R,5R)-Dihydrocarveol | >99% | 99% | lookchem.comresearchgate.net |

| Baker's Yeast | (4S)-(+)-Carvone | (1R,2R,4S)-iso-dihydrocarveol | 6.4% | >99% | researchgate.netcore.ac.uk |

| Acinetobacter lwoffi | (–)-(4R)-Carvone | (1R,2R,4R)-Dihydrocarveol | 34% (84 h) | Highly diastereoselective | academie-sciences.fracademie-sciences.fr |

Whole-cell biotransformations utilize intact microbial cells (yeast, bacteria) or plant tissues as biocatalysts. This approach often integrates multiple enzymatic activities within a single system, allowing for sequential or cascade reactions.

Yeast: Various yeast strains, including Saccharomyces cerevisiae (Baker's yeast), Hanseniaspora guilliermondii, Geotrichum candidum, and Yarrowia lipolytica, have been employed for the biotransformation of carvone. Baker's yeast, for example, can selectively reduce (4S)-(+)-carvone to (1R,2R,4S)-iso-dihydrocarveol with excellent de (>99%) researchgate.netcore.ac.uk. H. guilliermondii CSIR Y894 T has shown efficient reduction of (5R)-carvone to (2R,5R)-dihydrocarvone, which was subsequently converted to (1S,2R,5R)-dihydrocarveol by endogenous CRs nih.gov.

Bacteria: Bacterial strains such as Pseudomonas putida and Acinetobacter lwoffi are capable of reducing carvone enantiomers. P. putida primarily reduces the C=C bond of both (–)-carvone and (+)-carvone to dihydrocarvones with high conversion rates academie-sciences.fracademie-sciences.fr. A. lwoffi, in addition to C=C bond reduction, also exhibits carbonyl reduction activity, yielding dihydrocarveols academie-sciences.fracademie-sciences.fr. Recombinant E. coli strains overexpressing specific ene-reductases have also proven effective researchgate.netnih.gov.

Plant Cells: Plant-mediated biotransformations using comminuted vegetables (e.g., potato, carrot) and fruits have been explored. These systems possess rich enzymatic repertoires that can catalyze both C=C and carbonyl reductions. For instance, potato biocatalysts transformed (4R)-(–)-carvone with high conversion, while carrot yielded (1R, 4R)-(+)-dihydrocarvone with 100% de mdpi.comresearchgate.netresearchgate.net. Hylocereus undatus (pitaya) shoots have also shown potential, transforming (R)-(-)-carvone into n-dihydrocarveol (13.47%) and other minor products x-mol.netnih.gov.

A key advantage of biocatalytic routes to dihydrocarveol is the precise stereochemical control exerted by enzymes. This control manifests in several forms:

Enantioselectivity and Diastereoselectivity: Enzymes exhibit high specificity for their substrates and can produce products with very high enantiomeric and diastereomeric excesses. Studies have reported de values for dihydrocarveols reaching >99% lookchem.comresearchgate.netcore.ac.uk. The ability to access specific stereoisomers is crucial for applications in the flavor and fragrance industry, where subtle differences in stereochemistry can significantly alter olfactory properties. For example, the stereodivergent synthesis of all eight possible stereoisomers of dihydrocarveol has been achieved by strategically combining ketoreductases (KRs) and ene-reductases (ERs) researchgate.net.

Chemoselectivity: Biocatalysts can selectively reduce one functional group over another. ERs are highly chemoselective for the reduction of the C=C double bond, often without affecting the carbonyl group in the initial step nih.govmdpi.comacademie-sciences.fr. Conversely, CRs selectively reduce the carbonyl group. This chemoselectivity is fundamental to the stepwise synthesis of dihydrocarveols.

Regioselectivity: Enzymes can also exhibit regioselectivity, targeting specific positions within a molecule. For instance, bacterial reduction of carvone often occurs regioselectively at the endocyclic double bond academie-sciences.fracademie-sciences.fr.

Table 3: Whole-Cell Biotransformations for Dihydrocarveol Synthesis

| Microorganism Type | Specific Organism/Strain | Substrate | Key Dihydrocarveol Products (Stereochemistry) | Conversion (%) | Diastereomeric Excess (de) | Reference |

| Yeast | Baker's Yeast | (4S)-(+)-Carvone | (1R,2R,4S)-iso-dihydrocarveol | 6.4% | >99% | researchgate.netcore.ac.uk |

| Yeast | Hanseniaspora guilliermondii CSIR Y894 T | (5R)-Carvone | (1S,2R,5R)-Dihydrocarveol | >99% (sequential) | >99% (sequential) | nih.gov |

| Bacteria | Pseudomonas putida | (–)-Carvone | (1R,2R,4R)-Dihydrocarveol | 34% (84 h) | High | academie-sciences.fracademie-sciences.fr |

| Bacteria | Acinetobacter lwoffi | (–)-Carvone | (1R,2R,4R)-Dihydrocarveol | 34% (84 h) | Highly diastereoselective | academie-sciences.fracademie-sciences.fr |

| Plant Cells | Potato | (4R)-(–)-Carvone | (1R,2R,4R)-Dihydrocarveol | ~92% | Not specified | mdpi.comresearchgate.netresearchgate.net |

| Plant Cells | Carrot | (4R)-(–)-Carvone | (1R,4R)-(+)-Dihydrocarvone | 17% | 100% | mdpi.comresearchgate.netresearchgate.net |

| Plant Cells | Hylocereus undatus shoots | (R)-(-)-Carvone | n-Dihydrocarveol | 13.47% | Not specified | x-mol.netnih.gov |

Enzymatic cascades, where multiple enzymatic steps are performed sequentially, can be carried out in either a stepwise manner (isolating intermediates) or a one-pot fashion (all enzymes in a single reaction vessel).

Stepwise Synthesis: This approach involves the isolation and purification of the dihydrocarvone intermediate after the ER-catalyzed reduction of carvone, followed by the CR-catalyzed reduction of dihydrocarvone to dihydrocarveol. This method allows for better control over each step and potentially higher purity of intermediates and final products lookchem.com.

Compound List

Dihydrocarveol

Carvone

Dihydrocarvone

(R)-Carvone

(S)-Carvone

(2R,5R)-Dihydrocarvone

(2R,5S)-Dihydrocarvone

(2S,5S)-Dihydrocarvone

(1R,4R)-Dihydrocarvone

(1R,4S)-Dihydrocarvone

(1S,4S)-Dihydrocarvone

(1S,2R,5R)-Dihydrocarveol

(1S,2R,5S)-Dihydrocarveol

(1R,2R,4R)-Dihydrocarveol

(1R,2R,4S)-iso-dihydrocarveol

(1R,2S,4S)-dihydrocarveol

(1S,2S,4S)-dihydrocarveol

(1S,2R,4S)-dihydrocarveol

n-Dihydrocarveol

trans-Carveol

iso-Dihydrocarveol

trans-Dihydrocarvone

cis-Carveol

Biosynthesis and Microbial Metabolism Pathways

Natural Occurrence and Origin in Biological Systems

Dihydrocarveol is a naturally occurring monoterpenoid found in various biological systems, primarily as a metabolite in plants and as a product of microbial transformations.

Dihydrocarveol is recognized as a plant metabolite, identified in the essential oils of several plant species. nih.govthegoodscentscompany.com It is a component of the complex mixture of volatile organic compounds that contribute to the characteristic aroma of plants like those in the Mentha genus (mints). thegoodscentscompany.comresearchgate.net For instance, it is found in spearmint (Mentha spicata), where its biosynthesis is part of the broader terpenoid pathway. nih.govmdpi.comupdatepublishing.com The biosynthetic route in spearmint involves the cyclization of geranyl pyrophosphate to limonene (B3431351), which is then hydroxylated to form carveol (B46549). nih.govnih.gov Dihydrocarveol is subsequently formed through the reduction of carveol. researchgate.net It has also been reported in other plants such as caraway (Carum carvi), Minthostachys mollis, Forsythia viridissima, and Perilla frutescens. nih.govthegoodscentscompany.comnih.govperflavory.com The presence and concentration of dihydrocarveol can vary depending on the plant species, environmental conditions, and the specific part of the plant.

Certain microorganisms are capable of producing dihydrocarveol through the biotransformation of other related monoterpenes. smolecule.com For example, some bacterial and fungal strains can reduce carvone (B1668592) to produce dihydrocarveol. mdpi.com This microbial production can be a method for synthesizing specific stereoisomers of dihydrocarveol. researchgate.net The ability of microbes to transform readily available monoterpenes like carvone makes them potential biocatalysts for the production of dihydrocarveol. lookchem.com

Microbial Metabolism of Dihydrocarveol and Related Compounds

Microorganisms not only produce dihydrocarveol but can also utilize it as a carbon and energy source through specific metabolic pathways. wur.nlmicrobiologyresearch.orgnih.gov

The bacterium Rhodococcus erythropolis DCL14 is a well-studied example of a microorganism capable of degrading dihydrocarveol. wur.nlmicrobiologyresearch.orgnih.gov This bacterium can assimilate all stereoisomers of dihydrocarveol, using it as its sole source of carbon and energy. wur.nlmicrobiologyresearch.orgnih.gov The degradation pathway in R. erythropolis DCL14 is linked to the metabolism of other monoterpenes like carveol. wur.nlnih.govmicrobiologyresearch.org

The metabolic breakdown of dihydrocarveol in R. erythropolis DCL14 involves a series of enzymatic reactions. wur.nlmicrobiologyresearch.orgnih.gov A key initial step is the oxidation of dihydrocarveol to dihydrocarvone (B1202640), a reaction catalyzed by dihydrocarveol dehydrogenase . wur.nlnih.govenzyme-database.orgcreative-enzymes.com This enzyme is an oxidoreductase that uses NAD+ as a cofactor. enzyme-database.orggenome.jp

The resulting dihydrocarvone then undergoes a Baeyer-Villiger oxidation, a reaction catalyzed by dihydrocarvone monooxygenases . wur.nlmicrobiologyresearch.orgnih.govwikipedia.org These enzymes are flavoproteins that insert an oxygen atom into the carbon skeleton, converting the cyclic ketone into a lactone (a cyclic ester). wikipedia.orgqmul.ac.uk Specifically, R. erythropolis DCL14 possesses monooxygenases that can produce different lactones, such as 4-isopropenyl-7-methyl-2-oxo-oxepanone and 6-isopropenyl-3-methyl-2-oxo-oxepanone, depending on the stereoisomer of dihydrocarvone. wur.nlmicrobiologyresearch.org

These lactones are subsequently hydrolyzed by lactone hydrolases to form open-chain hydroxy acids. wur.nlmicrobiologyresearch.orgnih.gov For example, 4-isopropenyl-7-methyl-2-oxo-oxepanone is hydrolyzed to 6-hydroxy-3-isopropenylheptanoate. wur.nlmicrobiologyresearch.org This hydroxy acid is then further oxidized, eventually entering central metabolic pathways. wur.nl

The identified intermediates in the dihydrocarveol degradation pathway in R. erythropolis DCL14 include dihydrocarvone, various lactones, and the corresponding hydroxy acids. wur.nlmicrobiologyresearch.orgscite.ai

The microbial metabolism of dihydrocarveol by R. erythropolis DCL14 exhibits a high degree of stereospecificity. wur.nlnih.govmicrobiologyresearch.org The enzymes involved in the pathway can differentiate between various stereoisomers of the substrates and products. wur.nlexpasy.org For instance, the dihydrocarveol dehydrogenase from this bacterium can act on all eight stereoisomers of menth-8-en-2-ol (the chemical class to which dihydrocarveol belongs), although with varying efficiencies for different isomers. enzyme-database.orgexpasy.org

The dihydrocarvone monooxygenases also show stereoselectivity, leading to the formation of specific lactone stereoisomers from different dihydrocarvone isomers. wur.nlmicrobiologyresearch.orgnih.gov The degradation pathways for the (4R)- and (4S)-stereoisomers of related compounds like carveol proceed through different stereoisomeric intermediates, and dihydrocarveol enters this pathway at the level of dihydrocarvone. wur.nlmicrobiologyresearch.org This stereospecificity is a critical aspect of the microbial metabolism of these chiral monoterpenes.

Linkages to Limonene Degradation Pathways

The metabolic pathways of dihydrocarveol are closely intertwined with the degradation of limonene, a prevalent monoterpene. In various microorganisms, such as Rhodococcus erythropolis DCL14, the breakdown of limonene initiates a cascade of biochemical transformations that can lead to dihydrocarveol. frontiersin.orggenome.jpwur.nl

One established pathway involves the initial hydroxylation of (R)-limonene to form trans-carveol, which is then oxidized to carvone. frontiersin.org This carvone intermediate is a critical juncture. It can be reduced by a carvone reductase to yield dihydrocarvone, which is subsequently converted to dihydrocarveol. frontiersin.orgmicrobiologyresearch.org This sequence firmly establishes a direct metabolic link from limonene to dihydrocarveol.

Furthermore, the degradation of dihydrocarveol itself can merge back into the central limonene degradation pathway. wur.nlmicrobiologyresearch.org In R. erythropolis DCL14, dihydrocarveol is oxidized to dihydrocarvone. This is followed by a Baeyer-Villiger monooxygenase-catalyzed reaction, forming a lactone (4-isopropenyl-7-methyl-2-oxo-oxepanone). wur.nlmicrobiologyresearch.orgnih.gov This lactone is then hydrolyzed and further oxidized, ultimately forming 3-isopropenyl-6-oxoheptanoate, an intermediate that is also part of the main limonene degradation route. wur.nlmicrobiologyresearch.org This cyclical connection highlights the integrated nature of these terpenoid metabolic networks within the cell.

Enzymology of Dihydrocarveol Biosynthesis and Degradation

The enzymatic processes governing the formation and breakdown of dihydrocarveol are central to its metabolism. These reactions are catalyzed by specific oxidoreductases that exhibit distinct characteristics, dependencies, and mechanisms.

Characterization of Key Enzymes (e.g., Alcohol Dehydrogenases, Carvone Reductases)

The biosynthesis and degradation of dihydrocarveol are primarily mediated by two key classes of enzymes: carvone reductases and alcohol dehydrogenases (ADHs).

Carvone Reductases (also known as ene-reductases) catalyze the stereoselective reduction of the carbon-carbon double bond in the carvone ring to produce dihydrocarvone, the direct precursor to dihydrocarveol. acs.orgresearchgate.netacademie-sciences.fr For example, an enoate reductase from Lactobacillus casei (LacER) has been shown to reduce (R)-carvone to (2R,5R)-dihydrocarvone. researchgate.net Similarly, Pseudomonas putida contains reductases that selectively reduce the endocyclic double bond of both carvone enantiomers. academie-sciences.fr

Alcohol Dehydrogenases (ADHs) , which belong to the ketoreductase (KRED) or short-chain dehydrogenase/reductase (SDR) families, are responsible for the reversible reduction of the carbonyl group of dihydrocarvone to a hydroxyl group, forming dihydrocarveol. thieme-connect.comresearchgate.netnih.gov These enzymes are often highly stereospecific. For instance, reductases from Candida magnolia (CMCR) and Sporobolomyces salmonicolor (SSCR) can reduce (2R,5R)-dihydrocarvone to (1S,2R,5R)-dihydrocarveol with excellent conversion and diastereomeric excess. lookchem.com The reverse reaction, the oxidation of dihydrocarveol to dihydrocarvone, is also catalyzed by ADHs, such as the NAD+-dependent (dihydro)carveol dehydrogenase found in R. erythropolis DCL14. wur.nlmicrobiologyresearch.org

Table 1: Characterized Enzymes in Dihydrocarveol Metabolism

| Enzyme Class | Enzyme Name/Source Organism | Substrate(s) | Product(s) | Cofactor | Reference(s) |

| Carvone Reductase | Lactobacillus casei (LacER) | (R)-Carvone | (2R,5R)-Dihydrocarvone | NADH/NADPH | researchgate.net |

| Carvone Reductase | Pseudomonas putida | (–)-(4R)-Carvone | (1R,4R)-Dihydrocarvone | NADH | academie-sciences.fr |

| Alcohol Dehydrogenase | Candida magnolia (CMCR) | (2R,5R)-Dihydrocarvone | (1S,2R,5R)-Dihydrocarveol | NADPH | lookchem.com |

| Alcohol Dehydrogenase | Sporobolomyces salmonicolor (SSCR) | (2R,5R)-Dihydrocarvone | (1S,2R,5R)-Dihydrocarveol | NADPH | lookchem.com |

| Alcohol Dehydrogenase | Rhodococcus erythropolis DCL14 | Dihydrocarveol | Dihydrocarvone | NAD+ | wur.nlmicrobiologyresearch.org |

Enzyme Induction and Cofactor Dependencies

The expression of enzymes involved in dihydrocarveol metabolism is tightly regulated and often inducible. frontiersin.orgmicrobiologyresearch.org In Rhodococcus erythropolis DCL14, the activities of (dihydro)carveol dehydrogenase and other related enzymes are significantly increased when the cells are grown on carveol, dihydrocarveol, or limonene, as compared to growth on a simple carbon source like succinate. wur.nlmicrobiologyresearch.orgnih.gov This indicates that the presence of the monoterpene substrates triggers the synthesis of the necessary metabolic machinery. This induction mechanism allows the microorganism to conserve resources by producing these enzymes only when they are needed. frontiersin.orgmicrobiologyresearch.org

Mechanistic Studies of Enzymatic Reactions

Mechanistic studies have elucidated how these enzymes achieve their high selectivity. The reduction of the C=C bond in carvone by ene-reductases involves a trans-addition of two hydrogen atoms. academie-sciences.fr The reaction is initiated by a hydride transfer from the reduced flavin mononucleotide (FMN) cofactor within the enzyme's active site to the β-carbon of the α,β-unsaturated ketone. This is followed by protonation at the α-carbon by a conserved tyrosine residue, establishing the stereochemistry of the resulting dihydrocarvone. acs.org

For the alcohol dehydrogenases that reduce the carbonyl group of dihydrocarvone, the mechanism involves a direct hydride transfer from the nicotinamide (B372718) cofactor (NADPH or NADH) to the si- or re-face of the carbonyl carbon. nih.gov The stereochemical outcome—that is, which of the eight possible dihydrocarveol stereoisomers is formed—is dictated by the specific enzyme's active site architecture, which precisely orients the dihydrocarvone substrate relative to the cofactor. thieme-connect.comresearchgate.net This high degree of control allows for the stereodivergent synthesis of different dihydrocarveol isomers by selecting the appropriate enzyme. thieme-connect.comresearchgate.net

Chemical Reactivity and Transformations

Oxidation Reactions

The oxidation of dihydrocarveol can be directed at either the secondary alcohol or the isopropenyl group, depending on the reagents and conditions employed.

The most common oxidation reaction of dihydrocarveol involves the conversion of its secondary alcohol group to a ketone, yielding dihydrocarvone (B1202640). This transformation can be accomplished through both chemical and biological methods.

A standard laboratory procedure for this oxidation uses a mixture of sodium dichromate and sulfuric acid. nih.gov In this reaction, the chromium(VI) species acts as the oxidizing agent. The alcohol is converted to the corresponding ketone, dihydrocarvone, which can then be isolated. nih.gov Chromic acid (H₂CrO₄), often formed in situ from reagents like potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in acidic solution, is a strong oxidant for converting secondary alcohols to ketones. libretexts.orgyoutube.com

Biocatalytic oxidation is also an effective method. For instance, the microorganism Rhodococcus erythropolis DCL14 can directly oxidize dihydrocarveol to (iso-)dihydrocarvone as part of its metabolic pathway. This enzymatic process highlights a green chemistry approach to synthesizing dihydrocarvone.

| Reagent/Catalyst | Product | Reaction Type |

| Sodium Dichromate (Na₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Dihydrocarvone | Chemical Oxidation |

| Rhodococcus erythropolis DCL14 enzymes | (iso-)Dihydrocarvone | Biological Oxidation |

Oxidative cleavage reactions typically target the carbon-carbon double bond of the isopropenyl group in dihydrocarveol. These reactions break the double bond, leading to the formation of two separate carbonyl-containing fragments.

While specific studies detailing the oxidative cleavage of dihydrocarveol are not prevalent, the products can be predicted based on established chemical principles for cleaving alkenes. youtube.com

Ozonolysis : This is a powerful method for cleaving double bonds. chemrxiv.orgrwth-aachen.de Treatment of dihydrocarveol with ozone (O₃) followed by a reductive work-up (e.g., with zinc or dimethyl sulfide) would be expected to cleave the isopropenyl double bond to yield 5-hydroxy-2-methylcyclohexan-1-one and formaldehyde.

Permanganate (B83412) Oxidation : Reaction with hot, concentrated potassium permanganate (KMnO₄) also results in oxidative cleavage. youtube.com Under these strong oxidizing conditions, the isopropenyl group would be cleaved. The terminal CH₂ group would be oxidized to carbon dioxide, while the other carbon of the original double bond would become part of a ketone, resulting in the formation of 5-hydroxy-2-methylcyclohexan-1-one.

Reduction Reactions

Reduction reactions of dihydrocarveol primarily target the carbon-carbon double bond of the isopropenyl group, as the secondary alcohol is already in a reduced state. The most common method for this transformation is catalytic hydrogenation.

This process typically involves reacting dihydrocarveol with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (Adams' catalyst). organic-chemistry.org The reaction saturates the isopropenyl double bond, converting it into an isopropyl group. The resulting product is a fully saturated p-menthane (B155814) derivative, specifically p-menthan-2-ol. This reaction is highly efficient for reducing isolated double bonds without affecting the alcohol functionality. organic-chemistry.org

Derivatization for Mechanistic Studies and Analog Synthesis

The hydroxyl group of dihydrocarveol is a key site for derivatization, allowing for the synthesis of analogs and the installation of protecting groups for multi-step syntheses. Common derivatives include esters and ethers.

Esterification : Dihydrocarveol readily reacts with carboxylic acids or their derivatives (like acid anhydrides or acyl chlorides) to form esters. google.com For example, the reaction with acetic anhydride (B1165640) yields dihydrocarvyl acetate. google.com This process, known as esterification, is often catalyzed by an acid. youtube.com Such ester derivatives are important in the flavor and fragrance industry and can be used as intermediates for synthesizing other compounds. google.com

Ether Synthesis : Ethers of dihydrocarveol can be prepared, for instance, through the Williamson ether synthesis. This involves first deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. researchgate.net These derivatives can serve as protected forms of the alcohol during other chemical transformations.

Reaction Kinetics and Rate Studies

Detailed kinetic studies specifically on dihydrocarveol are not extensively documented in readily available literature. However, the principles of reaction kinetics for terpenoid alcohols can be applied to understand its reactivity.

The rate of reactions involving dihydrocarveol, such as its oxidation to dihydrocarvone, depends on several factors:

Concentration of Reactants : In many oxidation reactions of secondary alcohols, the reaction is first-order with respect to the alcohol and the oxidizing agent. rsc.orgsciensage.info

Temperature : The reaction rate typically increases with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation, and the activation energy (Ea) for the reaction can be determined from this relationship. For the oxidation of a similar bicyclic terpenic alcohol, borneol, the activation energy was determined to be 44.23 kJ mol⁻¹. rsc.org

Solvent and Catalyst : The choice of solvent and the presence of a catalyst can significantly influence the reaction rate. rsc.orghw.ac.uk For instance, acid catalysis is a key component in the mechanism of chromic acid oxidation of alcohols. libretexts.org

Kinetic isotope effect studies, where the hydrogen on the alcohol-bearing carbon is replaced with deuterium (B1214612) (C-H vs. C-D), are a valuable tool for elucidating the mechanism of oxidation. A significant kinetic isotope effect (where the C-H bond is broken faster than the C-D bond) indicates that the cleavage of this bond is the rate-determining step of the reaction. researchgate.net

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating dihydrocarveol from complex mixtures and for determining its purity.

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like dihydrocarveol, enabling both separation and purity assessment wur.nlchemfaces.comontosight.aiphcogcommn.orgnih.govguidechem.comresearchgate.netsigmaaldrich.comrestek.com. Its application allows for the resolution of dihydrocarveol from other volatile components in essential oils or reaction mixtures.

Separation of Stereoisomers: Chiral GC columns, such as those utilizing cyclodextrin (B1172386) stationary phases (e.g., α-DEX 120), are specifically employed to separate the different stereoisomers of dihydrocarveol wur.nl. Non-chiral columns, like HP-5 or HP Innowax, are also utilized for general separation and analysis wur.nlphcogcommn.org.

Purity Assessment: GC, often coupled with a Flame Ionization Detector (FID), is used to quantify the purity of dihydrocarveol samples. Purity is frequently reported as a percentage of the sum of enantiomers, with values such as ≥95.0% (sum of enantiomers, GC) being common sigmaaldrich.com.

GC-MS Coupling: The combination of GC with Mass Spectrometry (GC-MS) is a powerful tool for identifying dihydrocarveol based on its retention time and mass spectral fragmentation patterns wur.nlchemfaces.comphcogcommn.orgnih.govresearchgate.netrestek.comnih.govscielo.org.mx. This hyphenated technique provides both separation and structural information simultaneously.

Table 1: Typical Gas Chromatography Conditions for Dihydrocarveol Analysis

| Parameter | Specification | Reference(s) |

| Column Type | Chiral: α-DEX 120; Non-chiral: HP-5, HP Innowax | wur.nlphcogcommn.org |

| Detector | Flame Ionization Detector (FID) | wur.nlphcogcommn.org |

| Carrier Gas | Nitrogen (N₂), Helium (He) | wur.nlphcogcommn.org |

| Injector Temp. | 200-250 °C | wur.nlphcogcommn.org |

| Oven Temp. Program | Varies; e.g., 70–250 °C at 7 °C/min or isocratic at 110 °C | wur.nlphcogcommn.org |

| Split Ratio | 1:50 | wur.nl |

| Purity (typical) | ≥95.0% (sum of enantiomers, GC) | sigmaaldrich.com |

While GC is preferred for volatile analysis, HPLC can also be applied to dihydrocarveol, particularly for preparative separations, purification of less volatile derivatives, or when analyzing complex matrices where GC might be less suitable researchgate.netsielc.com. Reverse-phase (RP) HPLC methods, utilizing stationary phases like phenyl and mobile phases comprising acetonitrile, water, and formic acid (or formic acid for MS compatibility), have been described for related compounds and could be adapted for dihydrocarveol sielc.com. HPLC can be instrumental in isolating dihydrocarveol or its isomers from reaction mixtures or natural product extracts researchgate.net.

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are crucial for confirming the molecular structure and assigning the stereochemistry of dihydrocarveol.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of dihydrocarveol by revealing the chemical environment of its atoms wur.nlontosight.ainih.govbmrb.io.

¹H and ¹³C NMR: These techniques yield characteristic chemical shifts and coupling patterns that confirm the presence of functional groups, the carbon skeleton, and the relative positions of substituents. For instance, specific ¹³C NMR shifts for a dihydrocarveol stereoisomer have been reported, with values such as C8 at 40.398 ppm and C10 (bearing the hydroxyl group) at 76.778 ppm bmrb.io.

2D NMR Techniques: Advanced 2D NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing connectivity between atoms and confirming the complete structural assignment, especially for complex stereoisomers bmrb.io.

Chiral NMR: The use of chiral shift reagents or chiral solvents in NMR can help differentiate between enantiomers and quantify enantiomeric excess, providing a complementary approach to chiral chromatography google.com.

Table 2: Representative ¹³C NMR Chemical Shifts for Dihydrocarveol (Specific Stereoisomer)

| Carbon Atom (Identifier) | Chemical Shift (ppm) | Reference |

| C8 | 40.398 | bmrb.io |

| C9 | 44.518 | bmrb.io |

| C10 (bearing -OH) | 76.778 | bmrb.io |

| C6 | 40.938 | bmrb.io |

| C4 | 33.618 | bmrb.io |

| C5 | 31.458 | bmrb.io |

| C3 | 18.698 | bmrb.io |

| C7 (isopropenyl methyl) | 149.788 | bmrb.io |

| C2 (isopropenyl methyl) | 21.238 | bmrb.io |

| C1 (quaternary isopropenyl) | 108.958 | bmrb.io |

Mass Spectrometry (MS) is a cornerstone for identifying dihydrocarveol and characterizing its fragmentation patterns, often in conjunction with GC wur.nlchemfaces.comphcogcommn.orgnih.govresearchgate.netrestek.comnih.govscielo.org.mx.

Electron Ionization (EI) MS: Under EI conditions, dihydrocarveol (molecular weight 154.25 g/mol ) typically shows a molecular ion peak (M⁺) at m/z 154, though this can be of low intensity. Characteristic fragment ions arise from the loss of water (M-18 = m/z 136) due to the hydroxyl group, and other fragmentation pathways leading to ions such as m/z 41, 93, 107, and 121 wur.nlnih.govresearchgate.net.

Tandem MS (MS/MS): MS/MS provides more detailed structural information by fragmenting selected precursor ions. This is particularly useful for distinguishing between closely related isomers or for confirming structural features by analyzing specific fragmentation pathways acs.orgnih.gov.

Table 3: Characteristic Mass Spectrometry Fragmentation Peaks for Dihydrocarveol

| m/z Value | Fragmentation Description | Reference(s) |

| 154 | Molecular ion (M⁺) | nih.govresearchgate.net |

| 136 | Loss of H₂O (M-18) | wur.nlnih.govresearchgate.net |

| 121 | Fragment ion | wur.nlnih.gov |

| 107 | Fragment ion | wur.nlnih.gov |

| 93 | Fragment ion (e.g., loss of H₂O + C₂) | wur.nlnih.govresearchgate.net |

| 41 | Fragment ion (e.g., isopropenyl fragment) | wur.nlnih.gov |

Given that dihydrocarveol exists as multiple stereoisomers, chiroptical spectroscopy is essential for determining its optical activity and absolute configuration ontosight.aigoogle.comresearchgate.netsaschirality.orgcas.czcas.cz.

Optical Rotation (OR) and Polarimetry: Polarimetry measures the rotation of the plane of polarized light as it passes through a sample. The specific rotation ([α]²⁰/D) is a key parameter for characterizing chiral compounds. For instance, (-)-dihydrocarveol (B1197605) exhibits a specific rotation of -20±1° sigmaaldrich.com. This technique is fundamental for assessing enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Techniques such as Electronic CD (ECD) and Vibrational CD (VCD) provide more detailed information about the stereochemistry and absolute configuration of chiral molecules saschirality.orgcas.czcas.czchiralabsxl.com.

Stereochemical Assignment: In research settings, methods like derivatization with Mosher's reagents followed by NMR analysis are employed to definitively assign the absolute configuration of dihydrocarveol stereoisomers researchgate.net.

Table 4: Chiroptical Properties of Dihydrocarveol

| Property | Value/Description | Reference |

| Optical Rotation | [α]²⁰/D −20±1° (neat) for this compound | sigmaaldrich.com |

| Technique | Polarimetry, Circular Dichroism (CD) | saschirality.orgchiralabsxl.com |

| Stereochemical Aid | Mosher's esterification followed by NMR | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, which are characteristic of the types of bonds and functional groups present. By analyzing the pattern of absorption bands in an IR spectrum, chemists can identify the functional groups within a compound, thereby aiding in its structural elucidation and confirmation.

Dihydrocarveol, with its chemical formula C₁₀H₁₈O, possesses several key functional groups that yield characteristic absorption bands in the IR spectrum:

Secondary Alcohol (-OH): The hydroxyl group of a secondary alcohol typically exhibits a strong, broad absorption band in the O-H stretching region, generally observed between 3200 and 3600 cm⁻¹. The broadness is attributed to hydrogen bonding.

Alkene (C=C): The carbon-carbon double bond in the isopropenyl group of dihydrocarveol results in an absorption band in the C=C stretching region, typically found between 1640 and 1680 cm⁻¹.

Aliphatic C-H Bonds: Dihydrocarveol contains numerous sp³ hybridized carbon atoms forming C-H bonds within the cyclohexane (B81311) ring and the methyl and isopropyl substituents. These C-H stretching vibrations are usually observed in the region of 2850–3000 cm⁻¹. C-H bending vibrations for methyl and methylene (B1212753) groups are also prominent, typically appearing between 1350 and 1470 cm⁻¹.

C-O Stretch: The carbon-oxygen single bond of the secondary alcohol contributes to absorption bands in the 1050–1200 cm⁻¹ range, often referred to as the C-O stretching region.

Research Findings on Dihydrocarveol's IR Spectrum:

Research studies and spectral databases have provided specific data for dihydrocarveol. For instance, a patent describing the preparation of dihydrocarveol and its esters noted characteristic IR absorption bands. These bands, when converted from micrometers (µm) to wavenumbers (cm⁻¹), offer valuable insights into the molecule's structure. Additional data from the analysis of dihydrocarveol derivatives also corroborates the presence of these functional groups.

The following table summarizes the key IR absorption bands observed for dihydrocarveol, along with their typical assignments based on established spectroscopic data and research findings:

| Absorption Band (cm⁻¹) | Wavelength (µm) | Functional Group / Vibration Type | Assignment and Notes | Source Reference |

| 3200-3600 | ~3.2-3.1 | O-H Stretch (Alcohol) | Strong, broad absorption characteristic of a secondary alcohol; hydrogen bonding influences the exact position and shape. | libretexts.org |

| 3066 | ~3.26 | C-H Stretch (sp²) | Indicates the presence of alkene C-H bonds in the isopropenyl group. | scielo.br |

| 2929, 2858 | ~3.41, 3.46 | C-H Stretch (sp³) | Characteristic of aliphatic C-H bonds found in the cyclohexane ring, methyl, and isopropyl groups. | scielo.br |

| 1653 | 6.05 | C=C Stretch (Alkene) | Absorption due to the double bond in the isopropenyl moiety. | google.com |

| 1637 | ~6.13 | C=C Stretch (Alkene) | Another observed band for the alkene stretch, confirming its presence. | scielo.br |

| 1452, 1449 | ~6.88, 6.90 | C-H Bend (Aliphatic) | Scissoring vibrations of methylene (-CH₂) groups and bending of methine (-CH-) groups in the ring and substituents. | scielo.br, google.com |

| 1376, 1307 | ~7.27, 7.65 | C-H Bend (Methyl) | Characteristic bending vibrations for the methyl groups. | google.com, scielo.br |

| 1242, 1172 | 8.05, ~8.53 | C-O Stretch (Alcohol) | Strong absorptions associated with the C-O single bond of the secondary alcohol. | google.com, scielo.br |

| 1022, 1006 | 9.78, ~9.94 | C-O Stretch / Fingerprint Region | Bands in this region are often indicative of C-O stretching and contribute to the unique "fingerprint" of the molecule. | google.com, scielo.br |

| 971, 926, 889, 813 | 10.3, 10.8, 11.25, 12.3 | Fingerprint Region | These bands in the fingerprint region (typically 1200–700 cm⁻¹) are complex and arise from various C-C stretches, C-H bends, and other vibrations. | google.com |

The presence of these distinct absorption bands allows for the confirmation of dihydrocarveol's structure. The characteristic broad O-H stretch, the C=C stretch from the alkene, and the various C-H stretching and bending modes, along with the C-O stretch, collectively provide a spectral fingerprint that is highly specific to dihydrocarveol and allows it to be distinguished from other related compounds.

List of Compound Names:

Dihydrocarveol

Carvacrol

Sobrerol

Environmental and Ecological Research

Environmental Fate and Degradation Pathways

The environmental fate of dihydrocarveol is primarily linked to its origin as a degradation product of carvone (B1668592) and its subsequent breakdown in various environmental compartments.

In soil environments, dihydrocarveol has been identified as a degradation product of the monoterpene pesticide carvone mdpi.comresearchgate.net. Studies indicate that dihydrocarveol is produced at very low levels in soil, with reported concentrations not exceeding 0.067 mg/kg mdpi.comresearchgate.net. It is generally considered non-persistent in soil, with its presence diminishing over time mdpi.comresearchgate.net. The degradation of dihydrocarveol in soil is predominantly mediated by soil microorganisms mdpi.comresearchgate.net. Environmental conditions such as temperature, pH, oxygen availability, organic matter content, and the composition of the microbial community significantly influence its degradation rate mdpi.com. Optimal degradation is observed under conditions of high temperature, moderate soil moisture, aerobic environments, neutral pH, and high microbial activity mdpi.com.

In aquatic environments, while carvone can degrade into compounds like carvone camphor (B46023) under varying light conditions, dihydrocarveol is not typically identified as a primary photolytic product of carvone in water mdpi.comresearchgate.netnih.gov. The specific pathways and rates of dihydrocarveol degradation in water matrices, independent of carvone, are less extensively documented, but microbial degradation is a presumed significant route parchem.com.

Information regarding the direct photolytic degradation of dihydrocarveol itself is limited in the reviewed literature. Studies focusing on the photolysis of carvone in water indicate that carvone is degraded to carvone camphor under exposure to different light sources mdpi.comresearchgate.netnih.gov. The photolysis rate of carvone camphor was found to be faster under a mercury lamp compared to a xenon lamp, though its persistence was lower under mercury light mdpi.comresearchgate.netnih.gov. Dihydrocarveol is not explicitly mentioned as a product or substrate in these photolytic studies concerning carvone in water.

Microbial degradation is a key process in the environmental breakdown of dihydrocarveol. The bacterium Rhodococcus erythropolis DCL14 has been extensively studied for its ability to assimilate and metabolize dihydrocarveol as a carbon and energy source wur.nlmicrobiologyresearch.orgnih.govresearchgate.netcapes.gov.brresearchgate.netpurdue.edu. This bacterium possesses a suite of enzymes that facilitate the degradation of dihydrocarveol, including (dihydro)carveol dehydrogenase, (iso-)dihydrocarvone isomerase, and dihydrocarvone (B1202640) monooxygenase (a Baeyer–Villiger monooxygenase) wur.nlmicrobiologyresearch.orgnih.govresearchgate.net.

The degradation pathway involves the direct oxidation of dihydrocarveol to (iso-)dihydrocarvone wur.nlmicrobiologyresearch.orgnih.govresearchgate.net. Further metabolic steps lead to the formation of various intermediates, such as (1R,4R)-dihydrocarvone, (4R,7R)-4-isopropenyl-7-methyl-2-oxo-oxepanone, and (3R)-6-hydroxy-3-isopropenylheptanoate, ultimately linking to the limonene (B3431351) degradation pathway wur.nlmicrobiologyresearch.orgnih.gov. The capacity of microorganisms like Rhodococcus erythropolis DCL14 highlights the significant role of microbial communities in the environmental cycling of dihydrocarveol.

Table 1: Key Intermediates in Dihydrocarveol Microbial Degradation by Rhodococcus erythropolis DCL14

| Intermediate Compound | Role in Pathway |

| (1R,4R)-Dihydrocarvone | Oxidation product of dihydrocarveol |

| (4R,7R)-4-Isopropenyl-7-methyl-2-oxo-oxepanone | Product of dihydrocarvone monooxygenase activity |

| (3R)-6-Hydroxy-3-isopropenylheptanoate | Hydrolysis product of oxepanone |

| (3R)-3-Isopropenyl-6-oxoheptanoate | Oxidation product of 6-hydroxy-3-isopropenylheptanoate |

| (3S,6R)-6-Isopropenyl-3-methyl-2-oxo-oxepanone | Alternative product from (1S)-dihydrocarvone |

| (5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate | Potential dead-end metabolite |

Role in Chemical Ecology

Dihydrocarveol plays a role in the chemical ecology of plants, particularly in interactions with insects. As a component of plant volatile oils and a plant metabolite, it contributes to the olfactory landscape of plants nih.govebi.ac.uk.

Dihydrocarveol has been identified in the volatile emissions of certain plant species, such as Pinus spp. needles core.ac.uk. These volatile organic compounds (VOCs) are known to mediate plant-insect interactions, influencing insect behavior such as host location and attraction core.ac.ukresearchgate.netnih.gov. For instance, the presence of dihydrocarveol isomers in pine needles has been noted in studies investigating the chemical basis of interactions with insect pests like the pine processionary moth (Thaumetopoea pityocampa) core.ac.uk.

Furthermore, plant-emitted VOCs, which can include compounds like dihydrocarveol, are integral to plant defense strategies. These volatiles can serve to repel herbivores, attract natural enemies of herbivores (indirect defense), or signal to other plants nih.govconicet.gov.ar. Research has shown that alterations in plant physiology, such as phytochrome (B1172217) B inactivation in tomato plants, can affect the blend of VOCs emitted, influencing the preferences of predatory insects that rely on these volatiles for host location conicet.gov.ar. Dihydrocarveol is also recognized for its potential role as an acaricide nih.govebi.ac.uk.

Table 2: Dihydrocarveol in Soil Degradation Studies

| Environmental Matrix | Reported Levels (Max) | Persistence | Primary Degradation Route |

| Soil | ≤ 0.067 mg/kg | Low | Microbial degradation |

Advanced Research Topics and Future Directions

Computational Chemistry and Molecular Modeling of Dihydrocarveol

Computational chemistry provides powerful tools for investigating molecules like dihydrocarveol at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations have become an indispensable tool for analyzing the mechanisms of chemical reactions. rsc.orgnih.gov These calculations can estimate reaction pathways, including the energies of transition states and associated equilibria, thereby providing a detailed understanding of how a reaction proceeds. rsc.org This predictive power allows researchers to explore unknown reactions, design new catalysts, and map out synthetic routes to complex molecules before undertaking extensive and costly experimental work. rsc.orgnih.gov

In the context of dihydrocarveol synthesis, such as the reduction of carvone (B1668592), quantum chemical methods can be used to model the reaction steps. For instance, density functional theory (DFT) and other quantum-chemical modeling approaches can calculate the heats of formation for reagents and transition states, helping to elucidate the most likely reaction pathway. researchgate.netresearchgate.net By modeling the interaction between a reductant and the carbonyl or alkene group in a precursor molecule, researchers can understand the electronic and steric factors that govern the reaction's outcome. These theoretical calculations of thermodynamic parameters can then be compared with experimental data to confirm the proposed mechanism. researchgate.net The ability to model these processes helps in optimizing reaction conditions and in the rational design of more efficient synthetic methodologies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By generating a large ensemble of molecular structures, MD simulations allow researchers to sample the accessible conformational space of a molecule. nih.gov This analysis provides crucial information about a molecule's stability, reactivity, and interactions with other molecules, as different spatial arrangements can significantly influence these properties. numberanalytics.com

For flexible molecules like dihydrocarveol, MD simulations can reveal the preferred conformations and the energy barriers between them. This is essential for understanding how dihydrocarveol interacts with biological targets, such as enzymes. dntb.gov.ua The conformational dynamics of a molecule are often critical to its function, and MD simulations provide a way to investigate these dynamic processes. nih.gov The data generated from these simulations can be analyzed to identify recurring conformations and the transitions between them, offering a deeper understanding of the molecule's behavior. nih.govnumberanalytics.com

Table 1: Computed Molecular Properties of Dihydrocarveol This interactive table provides key computational descriptors for the dihydrocarveol molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | nih.govnaturalproducts.net |

| Molecular Weight | 154.25 g/mol | nih.govnih.gov |

| XLogP3-AA | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | naturalproducts.netchemscene.com |

| Hydrogen Bond Acceptor Count | 1 | naturalproducts.netchemscene.com |

| Rotatable Bond Count | 1 | naturalproducts.netchemscene.com |

| Topological Polar Surface Area | 20.23 Ų | naturalproducts.netchemscene.com |

Prediction of Stereoselectivity in Enzyme-Substrate Interactions

The synthesis of specific stereoisomers of dihydrocarveol is of significant interest, and biocatalysis using enzymes like ketoreductases (KREDs) and ene-reductases (ERs) has emerged as a powerful strategy. researchgate.net A key challenge and opportunity in this area is predicting and controlling the stereoselectivity of these enzymatic reactions. researchgate.net Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) models, are employed to predict how a substrate will bind to an enzyme's active site. researchgate.netnih.gov

Enzyme stereoselectivity is governed by the specific interactions—such as hydrophobic forces, electrostatic interactions, and hydrogen bonding—between the substrate and the amino acid residues in the binding site. researchgate.net Molecular modeling can predict the preferred orientation of a substrate, like dihydrocarvone (B1202640), within the active site of a KRED. This allows researchers to forecast whether the hydride transfer from the cofactor will occur from the Re or Si face of the carbonyl group, thus predicting the stereochemistry of the resulting dihydrocarveol alcohol. researchgate.netuab.cat By combining different ene-reductases and ketoreductases in biocatalytic cascades, all eight possible stereoisomers of dihydrocarveol can be synthesized with high selectivity. researchgate.net Computational models that can accurately predict the outcomes for different enzyme variants and substrates accelerate the development of these highly specific biocatalytic processes. researchgate.netrsc.org

Table 2: Stereodivergent Synthesis of Dihydrocarveol Isomers via Biocatalysis This table outlines the enzymatic steps used to produce different stereoisomers of dihydrocarveol from (R)-carvone and (S)-carvone.

| Starting Material | Step 1: Ene-Reductase (ER) | Intermediate Product (Dihydrocarvone) | Step 2: Ketoreductase (KRED) | Final Product (Dihydrocarveol Isomer) |

| (R)-Carvone | ER-1 | (1R,5R)-Dihydrocarvone | KRED-1 (anti-Prelog) | (1R,2S,5R)-Dihydrocarveol |

| (R)-Carvone | ER-1 | (1R,5R)-Dihydrocarvone | KRED-2 (Prelog) | (1R,2R,5R)-Dihydrocarveol |

| (R)-Carvone | ER-2 | (1S,5R)-Dihydrocarvone | KRED-1 (anti-Prelog) | (1S,2S,5R)-Dihydrocarveol |

| (R)-Carvone | ER-2 | (1S,5R)-Dihydrocarvone | KRED-2 (Prelog) | (1S,2R,5R)-Dihydrocarveol |

| (S)-Carvone | ER-3 | (1S,5S)-Dihydrocarvone | KRED-1 (anti-Prelog) | (1S,2S,5S)-Dihydrocarveol |

| (S)-Carvone | ER-3 | (1S,5S)-Dihydrocarvone | KRED-2 (Prelog) | (1S,2R,5S)-Dihydrocarveol |

| (S)-Carvone | ER-4 | (1R,5S)-Dihydrocarvone | KRED-1 (anti-Prelog) | (1R,2S,5S)-Dihydrocarveol |

| (S)-Carvone | ER-4 | (1R,5S)-Dihydrocarvone | KRED-2 (Prelog) | (1R,2R,5S)-Dihydrocarveol |

| (Based on stereodivergent synthesis strategies described in the literature. researchgate.net) |

Green Chemistry Principles in Dihydrocarveol Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduinstituteofsustainabilitystudies.com These principles are increasingly being applied to the synthesis of fine chemicals like dihydrocarveol to enhance sustainability. polimi.it

Sustainable Synthetic Strategies and Process Intensification

Traditional chemical synthesis often involves harsh conditions and produces significant waste, whereas biocatalysis offers a greener alternative. researchgate.netacs.org The enzymatic synthesis of dihydrocarveol from renewable feedstocks like carvone is a prime example of a sustainable strategy. researchgate.netresearchgate.net Using whole-cell biocatalysts or isolated enzymes allows reactions to occur under mild conditions (ambient temperature and pressure), which reduces energy consumption. researchgate.netyale.edu

Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. In the context of dihydrocarveol production, this can be achieved through several strategies. One-pot cascade reactions, where multiple enzymatic steps are carried out sequentially in the same reactor, improve efficiency and reduce waste by eliminating the need for intermediate purification steps. researchgate.net Furthermore, research into enzymes that tolerate high substrate concentrations is crucial for industrial applications, as it allows for greater product output from a given reactor volume, making the process more economically viable. uab.catnih.gov

Waste Minimization and Atom Economy in Dihydrocarveol Synthesis

Waste minimization is a cornerstone of green chemistry, encapsulated by principles like prevention and atom economy. numberanalytics.comnumberanalytics.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgacs.org Reactions with high atom economy are inherently less wasteful. jocpr.com

The synthesis of dihydrocarveol via the reduction of carvone is an addition reaction. Such reactions are characteristically atom-economical because they involve adding atoms across a double bond, incorporating all of the reductant's key atoms into the product. acs.org This contrasts sharply with substitution or elimination reactions, which generate stoichiometric byproducts that become waste. acs.org

Biocatalytic methods further contribute to waste minimization by being highly selective, which reduces the formation of unwanted side products. researchgate.net They also eliminate the need for protecting groups, which are temporary modifications that require additional reagents and generate waste during their addition and removal. yale.eduacs.org By choosing catalytic routes over stoichiometric ones and designing processes that maximize the incorporation of starting materials into the final product, the synthesis of dihydrocarveol can align closely with the ideals of green and sustainable chemistry. acs.org

Table 3: Application of Green Chemistry Principles to Dihydrocarveol Synthesis This table shows how the 12 principles of green chemistry can be applied to the production of dihydrocarveol.

| Principle | Application in Dihydrocarveol Synthesis |

| 1. Prevention | Using biocatalytic methods to prevent waste generation from the outset. numberanalytics.comacs.org |

| 2. Atom Economy | Employing addition reactions (hydrogenation) which have inherently high atom economy. acs.orgacs.org |

| 3. Less Hazardous Syntheses | Avoiding toxic metal hydrides or flammable hydrogen gas used in traditional reductions. yale.edu |

| 4. Designing Safer Chemicals | Dihydrocarveol itself is a naturally occurring fragrance ingredient. nih.gov |

| 5. Safer Solvents & Auxiliaries | Biocatalytic reactions are often run in water, a benign solvent. instituteofsustainabilitystudies.com |

| 6. Design for Energy Efficiency | Enzymatic reactions proceed at ambient temperature and pressure, minimizing energy use. yale.edu |

| 7. Use of Renewable Feedstocks | Using carvone, which can be sourced from renewable plant materials like spearmint oil. researchgate.net |

| 8. Reduce Derivatives | High enzyme specificity often eliminates the need for protecting groups. yale.eduacs.org |

| 9. Catalysis | Using catalytic enzymes (KREDs, ERs) is superior to stoichiometric reagents. yale.eduacs.org |

| 10. Design for Degradation | As a natural product, dihydrocarveol is expected to be biodegradable. acs.org |

| 11. Real-time Analysis | In-process monitoring can be used to optimize reaction conditions and prevent runaway reactions. yale.edu |

| 12. Inherently Safer Chemistry | Using water-based, low-pressure, and low-temperature enzymatic processes minimizes accident potential. yale.edu |

Dihydrocarveol as a Chiral Building Block in Complex Chemical Synthesis

Dihydrocarveol, a monoterpenoid alcohol, serves as a valuable chiral building block in the intricate field of organic synthesis. researchgate.netscispace.com Its inherent stereochemistry, derived from natural sources, makes it an attractive starting material for the synthesis of more complex molecules. The presence of multiple functional groups—a hydroxyl group and a carbon-carbon double bond—provides reactive sites for a variety of chemical transformations.

Precursor in Natural Product Synthesis

The utility of dihydrocarveol as a chiral precursor is evident in its application in synthesizing complex natural products and their analogues. researchgate.net Chemists leverage its defined stereocenters to build new molecular frameworks with high levels of stereocontrol.

Detailed research findings include:

Dealkenylative Alkynylation: In one innovative approach, (−)-dihydrocarveol was utilized as a substrate in an iron(II)-catalyzed dealkenylative alkynylation reaction. This method facilitates the cleavage of a C(sp³)–C(sp²) bond and the introduction of an alkyne functional group, transforming the readily available natural product into a polyfunctional chiral building block (14b) that is not naturally occurring. nih.gov

Hydrofluorination Reactions: The robustness of dihydrocarveol as a starting material is demonstrated in its use in hydrofluorination reactions. (−)-Dihydrocarveol was shown to tolerate acidic reaction conditions to produce a fluorinated derivative, highlighting its role in the synthesis of functionalized and potentially biologically active compounds. acs.org

Transformation of Derivatives: The closely related derivative, (−)-dihydrocarvone, has been transformed into (R)-6-methylcyclohex-2-en-1-one. This represents the conversion of a chiral pool natural product into an "unnatural building block" with extensive applications in synthesis. nih.gov

These examples underscore the strategic importance of dihydrocarveol in leveraging nature's chirality to access complex and valuable molecules.

Intermediate for Functional Materials (e.g., Polymers)

The application of dihydrocarveol extends beyond natural product synthesis into the realm of materials science. Its derivatives are being explored as monomers for the creation of functional polymers, representing a move towards sustainable and renewable materials.

Key research findings in this area include:

Shape-Memory Polymers: A significant development is the use of (+)-dihydrocarvide ((+)-DHCD), a monoterpenoid lactone derivative, to form shape-memory polymers. nih.govresearchgate.net A complete biosynthesis of (+)-DHCD from glucose has been achieved in engineered Escherichia coli. This biosynthetic pathway involves isomers of dihydrocarveol as intermediates and by-products, directly linking the compound to the production of advanced bioplastics. nih.govresearchgate.net

Sustainable Monomers: The successful biosynthesis of (+)-DHCD showcases the potential of synthetic biology to transform simple sugars into valuable monomers for bioplastics. nih.gov This approach provides a sustainable alternative to chemical synthesis from (R)-carvone and positions dihydrocarveol derivatives as key components in the development of renewable materials. researchgate.net While not yet implemented with dihydrocarveol itself, other cyclic alcohols are being researched as potential replacements for petrochemical-derived monomers like bisphenol A (BPA) in polyester (B1180765) production, indicating a broader trend in which dihydrocarveol could play a future role. mmsl.cz

Emerging Methodologies for Dihydrocarveol Research (e.g., Flow Chemistry, High-Throughput Screening)

Modern research into dihydrocarveol and its applications is increasingly driven by emerging technologies that accelerate the pace of discovery and optimization. Methodologies such as high-throughput screening (HTS) and flow chemistry provide powerful tools for studying and producing this chiral compound. acs.orgpurdue.edu

High-Throughput Screening (HTS): HTS allows for the rapid testing of numerous reaction conditions in parallel. The coupling of HTS with advanced analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) enables the screening of hundreds of unique reaction conditions in minutes. purdue.edu This is particularly valuable for optimizing the enzymatic reactions used to produce specific dihydrocarveol stereoisomers. researchgate.netpurdue.edu Furthermore, automated robotic systems, such as the Open-HTS platform, can discover new reactions and optimize conditions with minimal human intervention. acs.org

Flow Chemistry: Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and precise control over reaction parameters like temperature and time. acs.orgrsc.org This methodology is well-suited for the synthesis of fine chemicals and pharmaceutical ingredients. purdue.edu The enzymatic reduction of R-carvone to R,R,R-dihydrocarveol is a process that can be translated to a flow system to achieve high selectivity and yield under mild conditions. acs.org

Green Extraction Techniques: In addition to synthesis, emerging methods are being applied to the extraction of dihydrocarveol from natural sources. Microwave-Assisted Hydrodistillation (MAHD) has been demonstrated as a "green" and efficient alternative to conventional hydrodistillation for extracting essential oils containing dihydrocarveol from plants. imist.ma This technique reduces extraction time, energy consumption, and environmental impact. imist.ma

Exploration of Unexplored Stereoisomers and Their Synthesis

Dihydrocarveol possesses three chiral centers, which means it can exist as eight distinct stereoisomers. For a long time, accessing all of these isomers in a pure form remained a significant synthetic challenge. researchgate.netscispace.com However, recent advances in biocatalysis have enabled the stereodivergent synthesis of the complete set of dihydrocarveol stereoisomers. researchgate.net

This has been achieved through a sophisticated chemoenzymatic strategy:

Diastereoselective Synthesis of Dihydrocarvones: The process begins with either (R)-carvone or (S)-carvone. These starting materials are subjected to reduction by a panel of ene-reductases (ERs). This enzymatic step selectively reduces the carbon-carbon double bond in the ring, producing four possible stereoisomers of dihydrocarvone with high diastereomeric excess (de). researchgate.net

Asymmetric Reduction to Dihydrocarveols: The four dihydrocarvone stereoisomers are then used as substrates for a second set of enzymes, ketoreductases (KREDs). By selecting KREDs with opposing stereopreferences (either Prelog or anti-Prelog), the ketone group of each dihydrocarvone isomer can be reduced to a hydroxyl group in two different ways. This step provides access to all eight stereoisomers of dihydrocarveol, again with high diastereomeric excess (up to 95% de). researchgate.net